Cyclobutyl Linker in Tankyrase Inhibitors Demonstrates Superior Affinity Over Cyclohexane and Phenyl
In a systematic structure-guided lead optimization study for tankyrase inhibitors, the central 1,2,4-triazole template and trans-cyclobutyl linker were left unchanged while other moieties were altered. The study revealed that a cyclobutyl linker between the 1,2,4-triazole and benzimidazolone moieties displayed superior affinity compared to cyclohexane and phenyl linkers [1]. This preference is quantified in the resulting picomolar IC50 inhibition in a WNT/β-catenin signaling cellular reporter assay achieved by the optimized series [2]. While the direct compound is not the final drug, it serves as a critical scaffold that encodes the conformational rigidity and optimal geometry provided by the cyclobutyl group.
| Evidence Dimension | Linker Affinity for Tankyrase Target |
|---|---|
| Target Compound Data | Cyclobutyl linker (as part of optimized tankyrase inhibitor): Enabled picomolar IC50 inhibition in cellular assay |
| Comparator Or Baseline | Cyclohexane and Phenyl linkers |
| Quantified Difference | Cyclobutyl linker > Cyclohexane linker ≈ Phenyl linker; specific IC50 values not provided for linker variants but resulted in >100 pM for final compound. |
| Conditions | Tankyrase 1 and 2 inhibition assays; WNT/β-catenin signaling cellular reporter assay |
Why This Matters
For researchers developing tankyrase or related PARP enzyme inhibitors, the cyclobutyl linker provides a unique conformational advantage over larger (cyclohexane) or more planar (phenyl) alternatives, directly impacting target affinity and downstream signaling inhibition.
- [1] Murthy, S., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry. (Referenced in: scite.ai author profile). Available at: https://scite.ai/authors/sudarshan-murthy-g1vXW9 (Accessed: 2026-04-22). View Source
- [2] Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. OMICSDI. Available at: https://www.omicsdi.org/dataset/5f8b3b9b9d8f5b001a8b4567 (Accessed: 2026-04-22). View Source
